1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-pyrazole with a pyrrolidine derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
- 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrrolidine
Uniqueness: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-3-(pyrrolidin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C9H15N3/c1-12-5-3-9(11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |
InChI Key |
DFPHKYOYMTWKHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC2CCNC2 |
Origin of Product |
United States |
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